N,N-diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide
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Overview
Description
N,N-diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a sulfonamide group and a boronate ester, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving suitable precursors.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonation reactions, often using sulfonyl chlorides in the presence of a base.
Boronate Ester Formation: The boronate ester is formed through the reaction of the pyridine derivative with a boronic acid or boronate ester precursor under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, organometallics, and bases are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N,N-diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N,N-diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the boronate ester can participate in reversible covalent interactions with diols and other nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a similar boronate ester moiety but differs in the aromatic ring and substituents.
N,N-diethyl-1,1-diphenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silanamine: This compound has a similar boronate ester but includes a silane group instead of a sulfonamide.
Uniqueness
N,N-diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is unique due to its combination of a pyridine ring, sulfonamide group, and boronate ester. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H25BN2O4S |
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Molecular Weight |
340.3 g/mol |
IUPAC Name |
N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C15H25BN2O4S/c1-7-18(8-2)23(19,20)13-9-12(10-17-11-13)16-21-14(3,4)15(5,6)22-16/h9-11H,7-8H2,1-6H3 |
InChI Key |
STXXWRKUAFYIKE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)N(CC)CC |
Origin of Product |
United States |
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